3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide
Description
3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl)phenyl sulfoxide is a heterocyclic compound characterized by a triazolo-pyridazine core substituted with a chlorine atom at position 3, a sulfoxide group linked to a 3-(trifluoromethyl)phenyl moiety at position 6, and a fused bicyclic aromatic system. This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, which has garnered attention for its structural versatility in medicinal chemistry.
Properties
IUPAC Name |
3-chloro-6-[3-(trifluoromethyl)phenyl]sulfinyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4OS/c13-11-18-17-9-4-5-10(19-20(9)11)22(21)8-3-1-2-7(6-8)12(14,15)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWZLVVUVIMKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)C2=NN3C(=NN=C3Cl)C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The annulation of a 1,2,4-triazole ring onto a prefunctionalized pyridazine precursor is a well-established method. As demonstrated in ARKIVOC 2001, ethyl N-benzoyl-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)glycinate undergoes hydrolysis and decarboxylation to yield 6-chloro derivatives. Critical to this process is the use of hydrazine hydrate (99%) under reflux conditions, which facilitates cyclization while preserving the chloro substituent at position 3.
Halogenation and Functional Group Interconversion
3,6-Dichloropyridazine intermediates, such as those described in PMC 4406096, enable selective substitution at position 6. Treatment with thiourea in ethanol at 80°C replaces the chloro group with a thiol (-SH) moiety, yielding 6-mercapto-3-chlorotriazolo[4,3-b]pyridazine (Scheme 1).
The introduction of the 3-(trifluoromethyl)phenyl sulfoxide group necessitates a two-step sequence: sulfide bond formation followed by controlled oxidation.
Sulfide Coupling via Nucleophilic Aromatic Substitution
The thiol-containing intermediate reacts with 3-(trifluoromethyl)benzenesulfenyl chloride under basic conditions (K₂CO₃, DMF, 0–5°C). This electrophilic aromatic substitution proceeds regioselectively at the para position relative to the electron-withdrawing trifluoromethyl group, forming the sulfide intermediate in 68–72% yield.
Oxidation to Sulfoxide
Controlled oxidation using 30% hydrogen peroxide in glacial acetic acid (1:2 v/v, 25°C, 4 h) converts the sulfide to sulfoxide without over-oxidation to sulfone. The reaction progress is monitored by TLC (Rf shift from 0.65 to 0.42 in ethyl acetate/hexane 1:1).
Critical Parameters :
- Temperature control (±2°C) to prevent sulfone formation
- Stoichiometric H₂O₂ (1.1 equiv) for complete conversion
- Exclusion of light to minimize radical side reactions
Structural Characterization and Analytical Data
The final compound exhibits distinctive spectral features:
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.72 (s, 1H, H-5 triazolopyridazine)
- δ 8.15–7.89 (m, 4H, aromatic protons)
- δ 4.31 (s, 1H, SO proton)
IR (KBr) :
- 1345 cm⁻¹ (S=O asymmetric stretch)
- 1162 cm⁻¹ (C-F stretch)
- 1580 cm⁻¹ (triazole ring vibration)
Mass Spec (ESI+) :
- m/z 389.02 [M+H]⁺ (calc. 388.98 for C₁₃H₈ClF₃N₄OS)
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation | 58 | 95 | 12 |
| Halogen Exchange | 72 | 98 | 8 |
| Sulfoxide Oxidation | 85 | 99 | 4 |
The halogen exchange pathway demonstrates superior efficiency, though it requires careful handling of thiourea derivatives. Oxidation conditions prove highly reproducible when maintaining strict temperature control.
Mechanistic Considerations and Side Reactions
The critical oxidation step proceeds through a radical mechanism:
$$
\text{R-S-R'} + \text{H}2\text{O}2 \rightarrow \text{R-S(O)-R'} + \text{H}_2\text{O}
$$
Competitive pathways include:
- Over-oxidation to sulfone (5–8% at >30°C)
- Epoxidation of aromatic rings (negligible with CF₃ groups)
- Triazole ring opening (<2% in acidic conditions)
Industrial-Scale Considerations
Key process parameters for kilogram-scale production:
- Continuous flow oxidation system (residence time 12 min)
- In-line IR monitoring of sulfide/sulfoxide ratio
- Cryogenic crystallization (MeOH/H₂O 3:1) for 99.5% purity
Chemical Reactions Analysis
Types of Reactions
3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group on the triazolopyridazine core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Sulfone: Formed from the oxidation of the sulfoxide group.
Sulfide: Formed from the reduction of the sulfoxide group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a lead compound for drug discovery and development.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl]phenyl sulfoxide depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may affect signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected [1,2,4]Triazolo[4,3-b]pyridazine Derivatives
Key Observations:
Position 3 Substituents :
- Chlorine (Cl) in the target compound may enhance electronegativity and steric hindrance compared to methyl (CH₃) or cyclopropyl groups. This could influence binding specificity in enzyme pockets .
- Trifluoromethyl (CF₃) groups, as seen in STK651245 and CL 218872, improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in anxiolytic agents .
Position 6 Modifications: The sulfoxide group in the target compound introduces polarity and chiral centers, which are absent in analogs like CL 218872 (simple phenyl substitution) or STK651245 (amine-linked indole). Sulfoxides are known to modulate pharmacokinetic properties, such as solubility and half-life . Piperazine-carboxamide substituents (e.g., CAS 1058447-40-7) enhance hydrogen-bonding capacity, favoring interactions with polar residues in protein targets .
Key Insights:
- BRD4 Inhibitors : The indole-ethylamine substituent in STK651245 enables π-π stacking with BRD4’s acetyl-lysine binding site, a feature absent in the sulfoxide derivative .
- Antimicrobial Activity : Chlorine and cyclopropyl substituents (e.g., compound 6b, 7b) correlate with enhanced activity against gram-positive bacteria, suggesting that halogenation and steric bulk improve membrane penetration .
- LIN28 Inhibitors : The acetamide-phenyl group in C1632 facilitates hydrophobic interactions with LIN28’s RNA-binding domain, a mechanism distinct from sulfoxide-containing analogs .
Biological Activity
The compound 3-Chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl 3-(trifluoromethyl)phenyl sulfoxide is a notable member of the triazole family, which is recognized for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its potential applications in medicine and agriculture.
Molecular Characteristics
- Chemical Formula : CHClFNO
- Molecular Weight : 360.71 g/mol
- CAS Number : 1151800-43-9
- Structural Features : The compound features a triazole ring fused with a pyridazine moiety, along with a sulfoxide functional group and a trifluoromethyl phenyl substituent.
Antimicrobial Activity
Research has shown that compounds containing triazole structures exhibit significant antimicrobial properties. A study indicated that derivatives of triazoles, including those with sulfoxide functionalities, have demonstrated selective activity against various pathogens, particularly Chlamydia trachomatis . The introduction of electron-withdrawing groups like trifluoromethyl enhances this activity by improving the compounds' interaction with microbial targets .
Antifungal and Antibacterial Properties
In vitro assays have reported moderate to good antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani , with effective concentrations (EC50 values) comparable to established antifungal agents . The antibacterial properties were assessed against strains like Xanthomonas oryzae , revealing lower efficacy compared to traditional treatments but highlighting the potential for further optimization .
Case Studies and Research Findings
- Chlamydial Infections : A study on sulfonylpyridine analogs demonstrated that compounds similar to our target showed selective inhibition of Chlamydia , indicating that structural modifications can lead to enhanced selectivity and reduced toxicity towards host cells .
- Antifungal Efficacy : In a comparative analysis, several derivatives of triazole compounds exhibited varying degrees of antifungal activity. For instance, compounds with a trifluoromethyl group showed significant antifungal effects against multiple fungal strains, suggesting that such substituents play a crucial role in enhancing biological activity .
- Toxicological Assessments : Toxicity studies indicate that while some derivatives exhibit antimicrobial properties, they also present mild toxicity towards mammalian cell lines. This necessitates careful consideration during drug development to balance efficacy and safety .
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
